1-acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide
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Overview
Description
1-Acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. These compounds are known for their significant ring strain, which imparts unique reactivity and stability properties. The presence of the quinoline moiety further enhances its chemical and biological significance, making it a valuable compound in various fields of research.
Mechanism of Action
Target of Action
Azetidines, a class of compounds to which this molecule belongs, are known to be used in the synthesis of polyamines . Polyamines play crucial roles in various biological processes, including cell growth, differentiation, and apoptosis .
Mode of Action
Azetidines are known for their unique reactivity driven by considerable ring strain . This reactivity can be triggered under appropriate reaction conditions, leading to various interactions with their targets .
Biochemical Pathways
Polymers derived from azetidines have been associated with various applications, such as antibacterial and antimicrobial coatings, co2 adsorption, chelation, materials templating, and non-viral gene transfection . These applications suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
It’s worth noting that azetidine derivatives have been shown to function as prodrugs inside cells, presumably by facilitating cell membrane permeability . This suggests that the compound may have good bioavailability.
Result of Action
Given the potential applications of azetidine-derived polymers, it can be inferred that the compound may have a broad range of effects, including antibacterial and antimicrobial activity, co2 adsorption, chelation, materials templating, and facilitating non-viral gene transfection .
Action Environment
The reactivity of azetidines can be triggered under appropriate reaction conditions , suggesting that the compound’s action may be influenced by factors such as pH, temperature, and the presence of other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Quinoline Moiety: The quinoline group can be introduced through coupling reactions.
Acetylation and Carboxamidation: The final steps involve acetylation and carboxamidation to introduce the acetyl and carboxamide groups, respectively.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
1-Acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide has several applications in scientific research:
Comparison with Similar Compounds
Azetidine Derivatives: Compounds like azetidine-2-carboxylic acid and azetidine-3-carboxylic acid share the azetidine ring but differ in their substituents.
Quinoline Derivatives: Compounds such as quinoline-2-carboxamide and quinoline-4-carboxamide share the quinoline moiety but have different functional groups.
Uniqueness: 1-Acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide is unique due to the combination of the azetidine ring and the quinoline moiety, which imparts distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications that are not observed in simpler azetidine or quinoline derivatives .
Properties
IUPAC Name |
1-acetyl-N-quinolin-6-ylazetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10(19)18-8-12(9-18)15(20)17-13-4-5-14-11(7-13)3-2-6-16-14/h2-7,12H,8-9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEGFIYBFDIIJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NC2=CC3=C(C=C2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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